molecular formula C16H14N2O4 B15127300 2-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid

2-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid

Cat. No.: B15127300
M. Wt: 298.29 g/mol
InChI Key: QAGWBUVSLKANIP-UHFFFAOYSA-N
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Description

2-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives This compound is characterized by its unique structure, which includes a dimethylamino group, a dioxo group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid typically involves multiple steps. One common method starts with the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine. This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to introduce the dimethylamino group and the acetic acid moiety .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The dimethylamino group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.

Scientific Research Applications

2-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid involves its interaction with molecular targets through various pathways. The dimethylamino group and the dioxo group play crucial roles in these interactions, potentially affecting enzyme activity, receptor binding, and other biochemical processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

2-[6-(dimethylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]acetic acid

InChI

InChI=1S/C16H14N2O4/c1-17(2)12-7-6-11-14-9(12)4-3-5-10(14)15(21)18(16(11)22)8-13(19)20/h3-7H,8H2,1-2H3,(H,19,20)

InChI Key

QAGWBUVSLKANIP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CC(=O)O

Origin of Product

United States

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